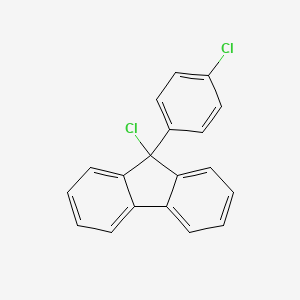
9-Chloro-9-(4-chlorophenyl)-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Chloro-9-(4-chlorophenyl)-9H-fluorene: is an organic compound that belongs to the class of fluorene derivatives It is characterized by the presence of two chlorine atoms, one attached to the fluorene core and the other to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Chloro-9-(4-chlorophenyl)-9H-fluorene typically involves the chlorination of 9-phenylfluorene. The reaction is carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature and ensuring an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient chlorination. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9-Chloro-9-(4-chlorophenyl)-9H-fluorene can undergo oxidation reactions to form corresponding fluorenone derivatives.
Reduction: Reduction of this compound can lead to the formation of 9-chloro-9-(4-chlorophenyl)fluorene derivatives with reduced aromaticity.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other substituents such as nitro or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or alkyl halides for alkylation are employed.
Major Products Formed:
Oxidation: Fluorenone derivatives.
Reduction: Reduced fluorene derivatives.
Substitution: Various substituted fluorenes depending on the reagents used.
Scientific Research Applications
Chemistry: In organic chemistry, 9-Chloro-9-(4-chlorophenyl)-9H-fluorene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: While not extensively studied in biological systems, derivatives of this compound may have potential as bioactive molecules, particularly in the development of new pharmaceuticals.
Medicine: Research into the medicinal applications of this compound is ongoing. Its derivatives could serve as lead compounds for the development of drugs targeting specific diseases.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs). Its properties make it suitable for applications in electronic devices.
Mechanism of Action
The mechanism of action of 9-Chloro-9-(4-chlorophenyl)-9H-fluorene involves its interaction with molecular targets such as enzymes or receptors. The chlorine atoms in the compound can form halogen bonds with target molecules, influencing their activity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use.
Comparison with Similar Compounds
9-Phenylfluorene: Lacks the chlorine substituents, making it less reactive in certain chemical reactions.
9-Bromo-9-(4-bromophenyl)-9H-fluorene: Similar structure but with bromine atoms instead of chlorine, leading to different reactivity and applications.
9-Fluorenone: An oxidized derivative of fluorene, used in different contexts compared to 9-Chloro-9-(4-chlorophenyl)-9H-fluorene.
Uniqueness: The presence of chlorine atoms in this compound imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for halogen bonding. These characteristics make it a valuable compound for research and industrial applications.
Properties
CAS No. |
60252-98-4 |
|---|---|
Molecular Formula |
C19H12Cl2 |
Molecular Weight |
311.2 g/mol |
IUPAC Name |
9-chloro-9-(4-chlorophenyl)fluorene |
InChI |
InChI=1S/C19H12Cl2/c20-14-11-9-13(10-12-14)19(21)17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-12H |
InChI Key |
SERSCISHRDGTKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


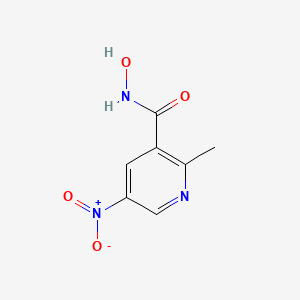
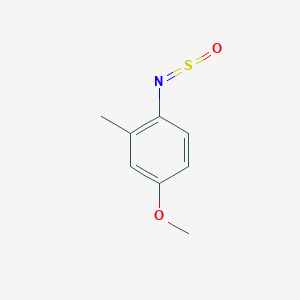
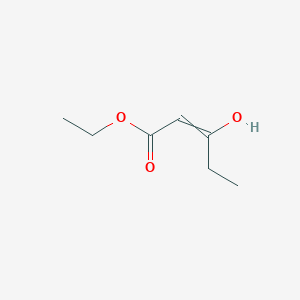

![3-Methyl-2-[(trimethylsilyl)oxy]-1,3,2-oxazaphospholidine](/img/structure/B14612860.png)
![1-(1,4,5,6-Tetrachloro-7,7-dimethoxy-2-bicyclo[2.2.1]hept-5-enyl)ethanone](/img/structure/B14612865.png)

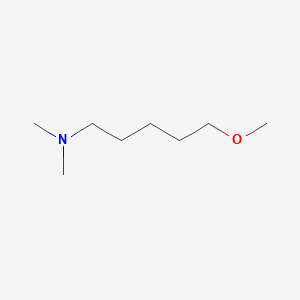
![2-Chloro-1-[1-(methylamino)cyclohexyl]ethanone;hydrochloride](/img/structure/B14612884.png)
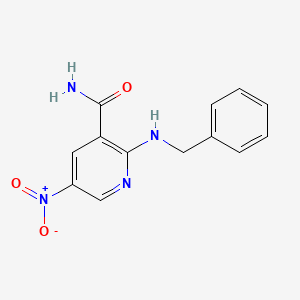
![1-[4-(2-Chloro-9H-thioxanthen-9-ylidene)piperidin-1-yl]ethan-1-one](/img/structure/B14612893.png)
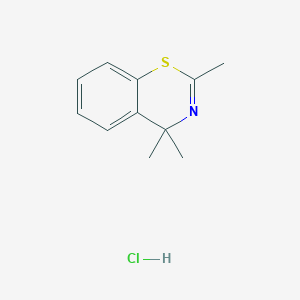
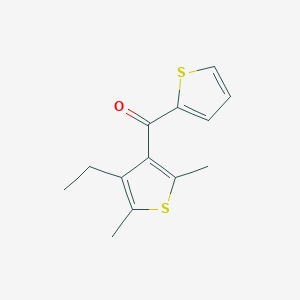
![3-Nitro-4-[3-(4-nitrophenoxy)propoxy]phenol](/img/structure/B14612909.png)
